molecular formula C9H6FNO B15072201 4-Fluoro-2-hydroxyquinoline

4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201
M. Wt: 163.15 g/mol
InChI Key: SQBMDSYKQUZMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the fourth position and a hydroxyl group at the second position on the quinoline ring imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of this compound can be achieved through various classical methods such as the Gould-Jacob, Friedländer, and Skraup syntheses.

    Modern Methods: Recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as ultrasound irradiation and microwave-assisted synthesis.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of these processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines
  • Quinone derivatives
  • Fused heterocyclic compounds

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 4-Fluoroquinoline

Comparison:

The unique combination of a fluorine atom and a hydroxyl group in this compound imparts distinct properties that make it a valuable compound in various fields of research and application.

Properties

IUPAC Name

4-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMDSYKQUZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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